molecular formula C20H22N4S B2576186 methyl 4-benzhydryl-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate CAS No. 343375-65-5

methyl 4-benzhydryl-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate

Cat. No.: B2576186
CAS No.: 343375-65-5
M. Wt: 350.48
InChI Key: OCGXRDYXRWXMFO-XDOYNYLZSA-N
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Description

Methyl 4-benzhydryl-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate is a complex organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-benzhydryl-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzhydryl group: This step may involve a Friedel-Crafts alkylation reaction using benzhydryl chloride and a Lewis acid catalyst.

    Addition of the cyanotetrahydro group: This could be done through nucleophilic substitution reactions.

    Formation of the carbimidothioate group: This step might involve the reaction of the intermediate with thiourea under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzhydryl-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-benzhydryl-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-benzhydryl-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate analogs: Compounds with similar structures but different substituents.

    Other pyrazine derivatives: Compounds like pyrazinamide and pyrazinecarboxamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-benzhydryl-N-cyanopiperazine-1-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-25-20(22-16-21)24-14-12-23(13-15-24)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGXRDYXRWXMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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